molecular formula C11H10N2O2 B2460675 2-Methoxy-5-pyrazol-1-ylbenzaldehyde CAS No. 2402830-35-5

2-Methoxy-5-pyrazol-1-ylbenzaldehyde

Cat. No.: B2460675
CAS No.: 2402830-35-5
M. Wt: 202.213
InChI Key: VGEUBNLLLLQXCW-UHFFFAOYSA-N
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Description

2-Methoxy-5-pyrazol-1-ylbenzaldehyde is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzaldehyde, featuring a methoxy group at the second position and a pyrazolyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-pyrazol-1-ylbenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-pyrazol-1-ylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-Methoxy-5-pyrazol-1-ylbenzoic acid.

    Reduction: 2-Methoxy-5-pyrazol-1-ylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-5-pyrazol-1-ylbenzaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The pyrazolyl group is known to enhance binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Comparison: 2-Methoxy-5-pyrazol-1-ylbenzaldehyde is unique due to the presence of both a methoxy group and a pyrazolyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs. The methoxy group enhances solubility and electron-donating properties, while the pyrazolyl group contributes to binding interactions with biological targets .

Properties

IUPAC Name

2-methoxy-5-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-3-10(7-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEUBNLLLLQXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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